5-Oxopentanoic acid (CAS: 5746-02-1), also known as glutaraldehydic acid or 5-oxovaleric acid, is a highly reactive C5 bifunctional platform chemical featuring both a terminal carboxylic acid and a terminal aldehyde group[1]. In industrial and laboratory procurement, it is primarily sourced as a direct precursor for the synthesis of 5-aminovaleric acid (a Nylon-5 monomer), glutaric acid, and specialized pharmaceutical linkers[2]. Unlike internal ketones or fully oxidized dicarboxylic acids, its terminal aldehyde provides high electrophilicity, making it exceptionally valuable for mild-condition reductive aminations, enzymatic transaminations, and oxidation workflows where maintaining the 5-carbon backbone is critical.
Attempting to substitute 5-oxopentanoic acid with its widely available structural isomer, levulinic acid (4-oxopentanoic acid), fails due to the fundamental reactivity differences between a terminal aldehyde and an internal ketone. When subjected to oxidation, levulinic acid undergoes C-C bond cleavage to yield the C4 succinic acid, whereas 5-oxopentanoic acid oxidizes smoothly to the C5 glutaric acid without carbon loss [1]. Furthermore, substituting with the fully oxidized glutaric acid is ineffective in biocatalytic workflows; glutaric acid cannot undergo direct enzymatic transamination to 5-aminovaleric acid and requires harsh, high-pressure chemical reduction to reach the reactive aldehyde state that 5-oxopentanoic acid natively provides [2].
When synthesizing C5 dicarboxylic acids, the position of the carbonyl group dictates carbon retention. Oxidation of 5-oxopentanoic acid yields glutaric acid quantitatively without chain degradation [1]. In contrast, the oxidation of the comparator levulinic acid (4-oxopentanoic acid) using hydrogen peroxide typically results in C-C bond cleavage, yielding the C4 succinic acid (often at 50-75% selectivity) and formic acid [2].
| Evidence Dimension | Oxidation product and carbon retention |
| Target Compound Data | Yields C5 glutaric acid (100% carbon chain retention) |
| Comparator Or Baseline | Levulinic acid yields C4 succinic acid (loss of one carbon) |
| Quantified Difference | 5-oxopentanoic acid preserves the C5 backbone, whereas levulinic acid undergoes oxidative cleavage to a C4 di-acid. |
| Conditions | Peroxide-mediated or aerobic oxidation |
For buyers procuring precursors for C5 polyesters or polyamides, 5-oxopentanoic acid prevents carbon loss and avoids the generation of off-target C4 byproducts.
5-Oxopentanoic acid is the direct substrate for enzymatic transamination to 5-aminovaleric acid (5-AVA), a critical monomer for Nylon-5. In multi-enzyme cascade systems, 5-oxopentanoic acid is converted to 5-AVA with yields exceeding 80% under mild, cell-free conditions [1]. Comparatively, using glutaric acid as a starting material requires aggressive chemical hydrogenation to reach the aldehyde state before amination can occur, making it incompatible with one-pot biocatalytic workflows.
| Evidence Dimension | Direct transaminase substrate suitability |
| Target Compound Data | Direct conversion to 5-AVA with >80% yield via transaminases |
| Comparator Or Baseline | Glutaric acid (0% direct conversion; requires chemical pre-reduction) |
| Quantified Difference | Enables a single-step biocatalytic amination, eliminating the need for high-pressure hydrogenation steps. |
| Conditions | Cell-free biocatalytic cascades using immobilized transaminases |
Enables sustainable, mild-condition bio-manufacturing of 5-AVA without the capital expenditure of high-pressure hydrogenation reactors.
The terminal aldehyde of 5-oxopentanoic acid allows for highly efficient reductive amination with complex amines, such as in the synthesis of PROTAC linkers or specialized APIs [1]. Reactions typically proceed at room temperature using mild reducing agents like NaBH(OAc)3. In contrast, the keto-acid levulinic acid exhibits lower electrophilicity, often requiring elevated temperatures, stronger reducing agents, or high-pressure catalytic hydrogenation to achieve comparable C-N coupling yields, which can degrade sensitive functional groups on the amine partner.
| Evidence Dimension | Reductive amination conditions and functional group tolerance |
| Target Compound Data | Proceeds at room temperature with mild hydride donors (e.g., NaBH(OAc)3) |
| Comparator Or Baseline | Levulinic acid requires heating or harsher reducing conditions (e.g., high-pressure H2/Pd) |
| Quantified Difference | 5-oxopentanoic acid allows for lower activation energy and higher functional group tolerance during complex C-N bond formation. |
| Conditions | C-N coupling with primary/secondary amines in organic synthesis |
Critical for pharmaceutical procurement where complex, sensitive amine intermediates must be coupled without degradation.
As a direct precursor for 5-aminovaleric acid via enzymatic transamination, 5-oxopentanoic acid is utilized for scaling up bio-based Nylon-5 production where avoiding high-pressure hydrogenation is desired [1].
Used as an intermediate for producing high-purity glutaric acid and 1,5-pentanediol derivatives, where maintaining the 5-carbon chain without oxidative cleavage is mandatory [1].
Acts as a highly reactive, bifunctional linker (aldehyde and carboxylic acid) for coupling complex E3 ligase ligands and warheads via mild reductive amination, preserving sensitive functional groups [2].
Utilized in the synthesis of specialized glutamine derivatives (e.g., for[18F]fluorophenylglutamine) where the terminal aldehyde allows for precise, high-yield construction of the amino acid backbone [3].
Irritant